N-methyl-3-oxaspiro[5.5]undecan-9-amine
Description
N-methyl-3-oxaspiro[5.5]undecan-9-amine is a spirocyclic amine characterized by a central spiro[5.5]undecane scaffold with an oxygen atom in one of the rings (3-oxa) and a methyl-substituted amine at position 7. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding and metabolic stability .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-methyl-3-oxaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C11H21NO/c1-12-10-2-4-11(5-3-10)6-8-13-9-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
PKXYGHKQZFYNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of this compound typically involves:
- Starting Materials: Aliphatic heterocyclic aldehydes, particularly 1-methyl-4-piperidinecarboxaldehyde or related derivatives.
- Key Reaction: Robinson annelation between the aldehyde and methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones.
- Final Step: Catalytic hydrogenation of the enone intermediate to yield the saturated spirocyclic ketone, followed by amine functionalization if necessary.
This route is favored for its efficiency in constructing the spirocyclic core and installing the N-methyl substituent on the nitrogen heteroatom.
Detailed Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Robinson Annelation | 1-methyl-4-piperidinecarboxaldehyde + methyl vinyl ketone, dry t-butanol, Triton-B (40% in MeOH), 15–40 °C, 1 h | Formation of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one intermediate | Not specified |
| 2 | Hydrogenation | Pd/C catalyst, ethyl acetate solvent, 4.5 bar H₂, ambient temperature, 18 h | Reduction of enone to 3-methyl-3-azaspiro[5.5]undecan-9-one | 91 |
Notes:
Representative Experimental Procedure
Robinson Annelation: Methyl vinyl ketone (8.62 g, 123 mmol) is added to a solution of 1-methyl-4-piperidinecarboxaldehyde (7.82 g, 61.5 mmol) in dry t-butanol (150 mL) at 15 °C under nitrogen. Triton-B (16.71 g, 40 mmol) is added, causing the temperature to rise to 40 °C. The mixture is stirred at ambient temperature for 1 hour, then diluted with water and extracted with ethyl acetate.
Hydrogenation: The enone intermediate (0.91 g, 5.1 mmol) is dissolved in ethyl acetate (200 mL) and shaken with Pd/C (0.1 g) under hydrogen (4.5 bar) at ambient temperature for 18 hours. The catalyst is filtered off, and the solvent evaporated to yield the spirocyclic ketone as colorless crystals.
Alternative Synthetic Routes and Related Compounds
Spirocyclic Ketone and Amine Derivatives
Other synthetic methods reported in literature involve variations in starting aldehydes and reaction conditions to access related spirocyclic compounds, including:
- Use of 4-substituted heterocyclic aldehydes (e.g., 2H-tetrahydropyran-4-carboxaldehyde) to obtain oxygen-containing spirocycles.
- Modifications in the hydrogenation step to accommodate different heteroatoms such as sulfur or oxygen in the spiro ring.
Summary Table of Preparation Methods
Research Findings and Considerations
- Solvent Choice: Ethyl acetate is preferred for hydrogenation to avoid ketalization, which can occur in protic solvents like methanol.
- Catalyst Sensitivity: Sulfur-containing substrates require more rigorous hydrogenation conditions due to catalyst poisoning.
- Purification: Final products are often purified by extraction, drying, and distillation or crystallization to achieve high purity.
- Application Potential: The synthesized this compound and analogs serve as valuable intermediates in heterocyclic and medicinal chemistry, with ongoing investigations into their pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-oxaspiro[5.5]undecan-9-one, while substitution reactions can produce various N-alkylated derivatives .
Scientific Research Applications
N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Structural Analogues with Variations in Heteroatoms and Substituents
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine Hydrochloride
- Structure : Features two oxygen atoms (1,5-dioxa) and a tertiary amine with three methyl groups.
- The hydrochloride salt form (MW: 249.78) enhances stability but reduces lipophilicity compared to the free base .
- Applications : Used as an intermediate in antimigraine agents, highlighting the pharmacological relevance of spirocyclic amines .
3-Methyl-3-azaspiro[5.5]undecan-9-amine Dihydrochloride
- Structure : Contains a nitrogen atom (3-aza) in place of oxygen, with a methyl group on the amine.
- The dihydrochloride salt (CAS: 1820607-77-9) further modifies solubility and bioavailability .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Structure : Combines a 1-oxa-4-aza system with a cyclopropylamine substituent and phenyl group.
- Key Differences :
Regulatory and Commercial Considerations
- Commercial Availability : N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride is sold by suppliers like LGC Standards (10g for €1,360), reflecting demand for spirocyclic intermediates .
- Safety Data : Hazard statements (H302, H315, H319, H335) for similar compounds emphasize the need for careful handling and storage .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-methyl-3-oxaspiro[5.5]undecan-9-amine, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via reductive amination or multicomponent reactions using aldehydes, amines, and resins (e.g., iSnAP resin). Key parameters include:
-
Reactant stoichiometry : Equimolar ratios of aldehyde and amine precursors (e.g., benzo[d][1,3]dioxole-5-carbaldehyde + cyclobutanamine) to minimize side products .
-
Resin utilization : Solid-phase synthesis for automated purification, improving reproducibility .
-
Temperature and solvent : Room-temperature reactions in polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Yield Optimization : Typical yields range from 5% to 44%, influenced by steric hindrance and diastereomer formation. Chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC resolves mixtures .
Example Synthesis Reactants Conditions Yield Reference Spirocyclic amine derivative Aldehyde + Amine + iSnAP resin RT, DMF, 24h 18–44%
Q. How is structural integrity confirmed using spectroscopic techniques?
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example:
- Spirocyclic protons appear as multiplet clusters (δ 1.15–2.88 ppm), while aromatic protons resonate at δ 7.60–8.58 ppm .
- Oxygen-bearing carbons show signals at δ 60–70 ppm .
Q. What functionalization strategies modify the amine and oxygen moieties?
- Amine Derivatization :
- Alkylation with halides (e.g., 2-(methylthio)ethyl bromide) under basic conditions .
- Acylation using anhydrides or active esters (e.g., methyl ester formation via carbodiimide coupling) .
- Oxygen Modifications :
- Etherification via Mitsunobu reactions or nucleophilic substitution .
Advanced Research Questions
Q. How are diastereomers resolved and characterized for derivatives of this compound?
- Separation : Preparative HPLC with chiral columns (e.g., C18, isocratic elution with MeCN/H2O) separates diastereomers with dr values up to 50:50 .
- Characterization :
-
NOESY NMR identifies spatial proximity of protons in distinct stereoisomers .
-
X-ray crystallography (if crystals form) provides absolute configuration .
Diastereomer Example Conditions dr Yield Reference N-Cyclopropyl-3-phenyl derivative Prep-HPLC 2:1 30%
Q. How can in vitro assays evaluate biological activity, particularly enzyme inhibition?
- Assay Design :
- sEH Inhibition : Measure hydrolysis of fluorescent epoxide substrates (e.g., PHOME) in recombinant enzyme systems .
- MmpL3 Targeting : Use mycobacterial membrane protein assays to assess disruption of lipid transport .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., sEH’s catalytic triad) .
- QSAR Models : ML-based predictions using descriptors like logP, polar surface area, and H-bond donors .
Q. How do reaction conditions impact regioselectivity in derivatization?
- Solvent Effects : Polar solvents (e.g., DMSO) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) promote radical pathways .
- Temperature : Higher temps (e.g., 60°C) accelerate ring-opening but may reduce stereochemical control .
| Regioselectivity Example | Condition | Outcome | Reference |
|---|---|---|---|
| Trifluorophenyl derivative synthesis | 40°C, DMF | 40% yield, 50:50 dr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
